N-benzyl-4-chloro-N'-[(thiophen-2-ylcarbonyl)oxy]benzenecarboximidamide
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Overview
Description
(E)-[(BENZYLAMINO)(4-CHLOROPHENYL)METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[(BENZYLAMINO)(4-CHLOROPHENYL)METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE typically involves the condensation of benzylamine with 4-chlorobenzaldehyde to form the corresponding Schiff base. This Schiff base is then reacted with thiophene-2-carboxylic acid under appropriate conditions to yield the desired compound . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(E)-[(BENZYLAMINO)(4-CHLOROPHENYL)METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsaqueous or organic solvents, room temperature to reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsorganic solvents like ethanol or tetrahydrofuran, room temperature to reflux.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted benzylamino or chlorophenyl derivatives.
Scientific Research Applications
(E)-[(BENZYLAMINO)(4-CHLOROPHENYL)METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antioxidant, and anticancer activities.
Medicine: Explored for its potential use as a therapeutic agent due to its biological activities.
Mechanism of Action
The mechanism of action of (E)-[(BENZYLAMINO)(4-CHLOROPHENYL)METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in microbial growth and cancer cell proliferation. It inhibits the activity of key enzymes, leading to the disruption of cellular processes.
Pathways Involved: The compound affects various signaling pathways, including those involved in oxidative stress, apoptosis, and cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylate derivatives: These compounds share the thiophene-2-carboxylate moiety and exhibit similar biological activities.
Benzylamino derivatives: Compounds with benzylamino groups also show comparable chemical reactivity and biological properties.
Chlorophenyl derivatives: These compounds have the chlorophenyl group and are known for their antimicrobial and anticancer activities.
Uniqueness
(E)-[(BENZYLAMINO)(4-CHLOROPHENYL)METHYLIDENE]AMINO THIOPHENE-2-CARBOXYLATE is unique due to its combination of benzylamino, chlorophenyl, and thiophene-2-carboxylate moieties. This unique structure contributes to its diverse chemical reactivity and broad spectrum of biological activities.
Properties
Molecular Formula |
C19H15ClN2O2S |
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Molecular Weight |
370.9 g/mol |
IUPAC Name |
[[N-benzyl-C-(4-chlorophenyl)carbonimidoyl]amino] thiophene-2-carboxylate |
InChI |
InChI=1S/C19H15ClN2O2S/c20-16-10-8-15(9-11-16)18(21-13-14-5-2-1-3-6-14)22-24-19(23)17-7-4-12-25-17/h1-12H,13H2,(H,21,22) |
InChI Key |
MEZXPBJXYRWVKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(C2=CC=C(C=C2)Cl)NOC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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